Cas no 1806780-72-2 (Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate)
Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate
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- Inchi: 1S/C11H11F3N2O5/c1-3-20-8(17)4-7-6(2)5-15-10(16(18)19)9(7)21-11(12,13)14/h5H,3-4H2,1-2H3
- InChI Key: FZBCJRZNKNBTKA-UHFFFAOYSA-N
- SMILES: FC(OC1C([N+](=O)[O-])=NC=C(C)C=1CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 385
- XLogP3: 2.7
- Topological Polar Surface Area: 94.2
Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081877-1g |
Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate |
1806780-72-2 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate
Comprehensive Overview of Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806780-72-2)
The compound Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806780-72-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a trifluoromethoxy group and a nitro substituent, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel drug candidates and crop protection agents.
One of the key reasons for the growing attention toward Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate is its relevance in medicinal chemistry. The pyridine core is a common scaffold in many FDA-approved drugs, and the introduction of electron-withdrawing groups like nitro and trifluoromethoxy can enhance binding affinity to biological targets. Recent studies highlight its utility in designing kinase inhibitors and anti-inflammatory agents, aligning with the current trend of targeting precision medicine.
In the agrochemical sector, this compound is explored for its potential as a pesticide intermediate. The trifluoromethoxy moiety is known to improve the lipophilicity and metabolic stability of molecules, which is critical for crop protection chemicals. With the global push toward sustainable agriculture, researchers are investigating how Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate can contribute to the development of low-toxicity pesticides that minimize environmental impact.
Synthetic accessibility is another factor driving interest in this compound. The ethyl ester group provides a handle for further functionalization, making it a versatile building block in organic synthesis. Chemists are leveraging modern catalysis techniques, such as palladium-catalyzed cross-coupling, to derivatize this scaffold efficiently. This aligns with the broader industry shift toward green chemistry and atom-economical reactions.
From a commercial perspective, the demand for high-purity intermediates like Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate is rising. Pharmaceutical and agrochemical companies are seeking reliable suppliers capable of delivering GMP-grade materials to support their R&D pipelines. Quality control, including HPLC analysis and NMR characterization, is paramount to ensure consistency in downstream applications.
Looking ahead, the compound’s potential extends to emerging fields like fluorescent probes and materials science. The nitro-aromatic system can serve as a photoactive component in sensors, while the trifluoromethoxy group may enhance thermal stability in advanced polymers. Such interdisciplinary applications underscore the versatility of CAS No. 1806780-72-2.
In summary, Ethyl 5-methyl-2-nitro-3-(trifluoromethoxy)pyridine-4-acetate represents a compelling case study in the convergence of drug discovery, agrochemical innovation, and synthetic methodology. Its multifaceted utility positions it as a compound to watch in the coming years, particularly as industries prioritize sustainability and efficiency in chemical development.
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